![molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1](/img/structure/B2746882.png)
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is a chemical compound with the CAS Number 73696-42-1 . It has a molecular weight of 315.39 and a predicted density of 1.358±0.06 g/cm3 . The molecular formula of this compound is C16H17N3O2S .
Physical And Chemical Properties Analysis
“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” has a predicted density of 1.358±0.06 g/cm3 . It has a molecular weight of 315.39 . The melting point of this compound is 203-205 °C . Unfortunately, the boiling point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide: derivatives have been synthesized and evaluated for their potential antibacterial activity. These compounds have shown effectiveness against a variety of bacterial strains, including Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumonia . The antibacterial properties stem from the ability of these compounds to interfere with bacterial cell wall synthesis or protein synthesis, making them potential candidates for developing new antibiotics.
Antitubercular Agents
Derivatives of this compound have been designed and synthesized as potential anti-tubercular agents. They have been tested against Mycobacterium tuberculosis and have shown significant inhibitory concentrations (IC50) values, indicating their potential as frontline drugs in the treatment of tuberculosis . This is particularly important given the rise of multi-drug resistant strains of tuberculosis.
Antiviral Activity
The indole derivatives, which share a similar structural motif with the compound , have been reported to possess antiviral activities. These activities include inhibition of various RNA and DNA viruses, suggesting that derivatives of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide could be explored for their antiviral properties .
Anti-Inflammatory Properties
Compounds with hydrazide-hydrazone structure, which is a feature of the compound being analyzed, have been found to exhibit anti-inflammatory properties. This suggests that the compound could be investigated for its potential use in treating inflammatory conditions .
Antioxidant Properties
The antioxidant properties of hydrazide-hydrazone compounds have been studied, and they show promise in combating oxidative stress within the body. This could have implications for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases .
Anticancer Activity
Indole derivatives, which are structurally related to the compound , have been found to have anticancer activities. This suggests that the compound could be researched for its potential use in cancer therapy, particularly in targeting specific cancer cell lines .
Eigenschaften
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZBWHDQBUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

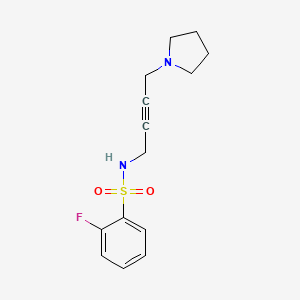

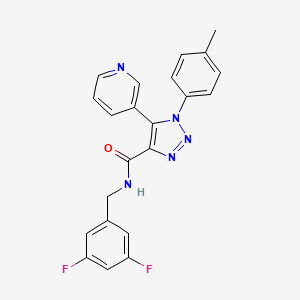
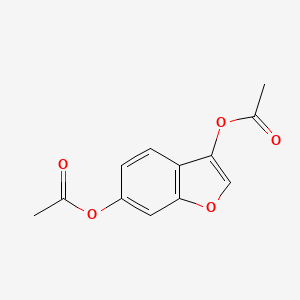
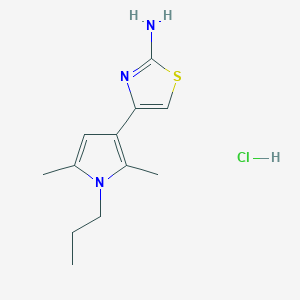
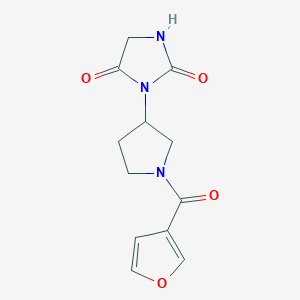
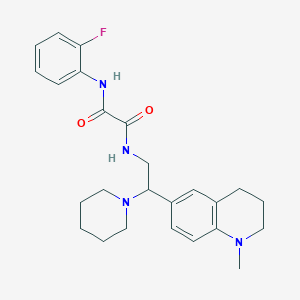
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)



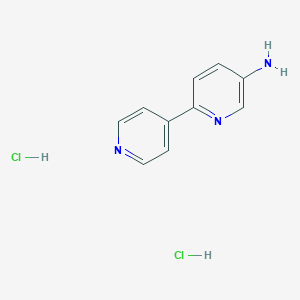
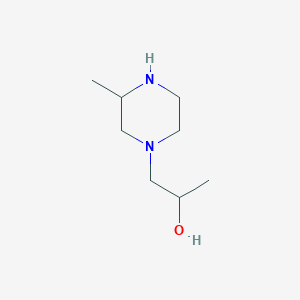
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)